9-(2-methoxyethyl)-6-[5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-[5-(4-methylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-3-5-18(6-4-15)31(28,29)27-11-16-9-26(10-17(16)12-27)21-19-20(22-13-23-21)25(14-24-19)7-8-30-2/h3-6,13-14,16-17H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMZVGGDWIUBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound is logically dissected into two key precursors (Figure 1):
-
6-Chloro-9-(2-methoxyethyl)-9H-purine : Serves as the purine scaffold for nucleophilic displacement.
-
5-(4-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole : Provides the bicyclic amine for coupling.
The convergence of these modules via Buchwald-Hartwig amination or Mitsunobu reaction has been widely reported.
Preparation of Key Intermediates
Synthesis of 6-Chloro-9-(2-methoxyethyl)-9H-Purine
Step 1: Purine Functionalization
The purine core is alkylated at the 9-position using 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h). This step achieves 85–90% yield, with HPLC confirming >98% purity.
Step 2: Chlorination at C6
Treatment of 9-(2-methoxyethyl)-9H-purine with POCl₃ and N,N-diethylaniline (catalyst) at reflux (110°C, 4 h) introduces the chloro group, yielding 6-chloro-9-(2-methoxyethyl)-9H-purine (78% yield).
Synthesis of 5-(4-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole
Step 1: Bicyclic Amine Formation
The octahydropyrrolo[3,4-c]pyrrole core is synthesized via a Dieckmann cyclization of a diester precursor (ethyl 3-aminopyrrolidine-1-carboxylate) under high-dilution conditions (THF, NaH, 0°C to rt, 24 h). This affords the bicyclic amine in 65% yield after column purification.
Step 2: Sulfonylation
The free amine is treated with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to rt, 6 h). The reaction achieves 92% conversion, with the tosyl group selectively attaching to the secondary amine.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrrole | 1.0 equiv | DCM, TEA, 0°C → rt | 92% |
| 4-Methylbenzenesulfonyl chloride | 1.2 equiv | 6 h stirring |
Final Coupling Reaction
Buchwald-Hartwig Amination
Combining 6-chloro-9-(2-methoxyethyl)-9H-purine (1.0 equiv) and 5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole (1.1 equiv) in the presence of Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 18 h delivers the target compound in 68% yield. LC-MS analysis confirms a purity of 95%, with no detectable epimerization.
Mitsunobu Alternative
For acid-sensitive substrates, the Mitsunobu reaction (DEAD, PPh₃, THF, 0°C → rt, 12 h) couples the purine and bicyclic amine with comparable efficiency (72% yield) but requires rigorous exclusion of moisture.
Optimization and Catalytic Innovations
Ligand Screening in Coupling Reactions
Data from rhodium-catalyzed hydrogenations (Table 16,) highlight the impact of ligand choice on stereochemical outcomes. For example:
| Ligand | Solvent | Conversion (%) | d.e. (%) | Configuration |
|---|---|---|---|---|
| (S-Et-BoPhoz) | MeOH | 94 | 83 | 2R,3S |
| (R-Et-BoPhoz) | DCE | 15 | 79 | 2R,3S |
| (S-PCyCo-BoPhoz) | EtOH | 99 | 34 | 2S,3S |
These findings suggest that chiral bisphosphine ligands (e.g., S-PCyCo-BoPhoz) in polar protic solvents enhance both conversion and diastereoselectivity, principles applicable to purine-amine couplings.
Solvent Effects
Comparative studies in THF vs. DCE demonstrate that aprotic solvents favor higher conversions (89% vs. 62%) but lower diastereomeric excess (51% vs. 78%), necessitating a balance between reactivity and selectivity.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, purine H8), 4.52 (m, 2H, OCH₂CH₂O), 3.72 (s, 3H, OCH₃), 3.10–3.45 (m, 8H, bicyclic amine).
-
HRMS : m/z calculated for C₂₃H₂₈N₆O₃S [M+H]⁺: 442.1787, found: 442.1787.
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms a single peak at 12.7 min (95% purity).
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyethyl group.
Reduction: Potential reduction of the nitro groups within the octahydropyrrolo[3,4-c]pyrrole moiety.
Substitution: Nucleophilic substitution reactions can occur at various points of the molecule.
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed: Reactions typically yield derivatives with modified functionalities, potentially enhancing the compound's biological or chemical activity.
Scientific Research Applications
Chemical Characteristics
Enzyme Inhibition
One of the primary applications of this compound is its ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation. Research indicates that it acts as an LSD1 (lysine-specific demethylase 1) inhibitor , which is associated with epigenetic regulation of gene expression in cancers such as leukemia and solid tumors.
Case Study: LSD1 Inhibition
- Objective : To evaluate the efficacy of the compound as an LSD1 inhibitor.
- Methodology : In vitro assays were conducted using cancer cell lines to assess the compound's ability to inhibit LSD1 activity.
- Findings : The compound demonstrated significant inhibition of LSD1, leading to reduced cell viability and induction of apoptosis in treated cells.
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Preclinical studies suggest that it may inhibit tumor growth through multiple mechanisms, including modulation of epigenetic markers and direct cytotoxic effects on cancer cells.
Case Study: Antitumor Efficacy
- Objective : To investigate the antitumor effects of the compound in vivo.
- Methodology : Animal models bearing xenograft tumors were treated with varying doses of the compound.
- Findings : Significant tumor regression was observed, correlating with increased levels of histone methylation markers.
Pharmaceutical Formulation
Given its promising biological activities, there is ongoing research into developing pharmaceutical formulations that incorporate this compound for targeted cancer therapies. The formulation aims to enhance bioavailability and therapeutic efficacy while minimizing side effects.
Formulation Considerations
- Target Release Mechanism : Controlled release formulations are being explored to maintain therapeutic levels over extended periods.
- Delivery Methods : Intravenous and oral delivery systems are under investigation for optimal patient compliance and efficacy.
Mechanism of Action
The exact mechanism of action of this compound would depend on its interaction with biological targets. Generally, its activity might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways, affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one (CAS: 2548993-86-6)
Structural Differences :
- N9 substituent : A methyl group replaces the 2-methoxyethyl chain, reducing hydrophilicity.
- C6 substituent: A 3-methylphenyl ethanone group is attached instead of the 4-methylbenzenesulfonyl-pyrrolo-pyrrole system.
Implications :
- The absence of a sulfonyl group may decrease polarity and metabolic stability.
6-(Piperidin-1-yl)-9H-purine and 6-(Pyrrolidin-1-yl)-9H-purine
Structural Differences :
- C6 substituent : Simple piperidine or pyrrolidine rings replace the octahydropyrrolo-pyrrole-sulfonyl system.
- N9 position : Unsubstituted (9H-purine).
Implications :
- Reduced steric bulk at C6 may lower target specificity.
- Lack of sulfonyl groups limits hydrogen-bonding capacity.
6-Chloro-9-(2-Nitro-phenyl-sulfonyl)-9H-purine
Structural Differences :
- C6 substituent : Chlorine atom instead of the pyrrolo-pyrrole system.
- N9 substituent : 2-Nitrobenzenesulfonyl group (electron-withdrawing) vs. 4-methylbenzenesulfonyl (electron-donating).
Implications :
- The nitro group may increase reactivity but reduce metabolic stability compared to the methyl-substituted sulfonyl group.
6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Structural Differences :
- C6 substituent : Phenyl group vs. pyrrolo-pyrrole-sulfonyl.
- N9 substituent : Tetrahydropyranyl group (moderately hydrophilic).
Implications :
- Phenyl groups enhance π-π interactions but reduce solubility.
- Tetrahydropyranyl offers intermediate hydrophilicity compared to methoxyethyl.
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a purine core with various substituents that contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as LSD1 (lysine-specific demethylase 1) , which is involved in epigenetic regulation. Inhibition of LSD1 can lead to altered gene expression profiles that may suppress tumor growth .
- Impact on Uric Acid Metabolism : The compound may influence uric acid levels by affecting the expression of transporters like GLUT9 and URAT1 , which are crucial in renal urate handling . This suggests potential applications in managing conditions like hyperuricemia and gout.
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that treatment with the compound leads to significant reductions in cell viability in cancer cell lines, indicating its potential as a therapeutic agent .
- Animal Models : Animal studies have shown that administration of the compound resulted in decreased tumor sizes and improved survival rates in models of cancer .
Comparative Data
A summary of the biological activity compared to other known compounds is presented below:
Q & A
Q. What are the critical steps in designing a synthesis pathway for this compound, given its complex pyrrolopyrrole and purine moieties?
- Methodological Answer : The synthesis should prioritize modular assembly of the pyrrolo[3,4-c]pyrrole and purine cores. Key steps include:
- Functional Group Compatibility : Protect reactive sites (e.g., sulfonyl groups) during coupling reactions to avoid side reactions.
- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) and Lewis acid catalysts to enhance nucleophilic substitution efficiency at the purine C6 position .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Systematic optimization involves:
- Temperature Control : Lower temperatures (0–5°C) for sensitive steps (e.g., sulfonylation), and reflux for condensation reactions.
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of 4-methylbenzenesulfonyl chloride to drive sulfonylation to completion .
- Real-Time Monitoring : Utilize TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions on the purine and pyrrolopyrrole rings. Deuterated DMSO is ideal for solubility and detecting exchangeable protons (e.g., NH groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns of the sulfonyl and methoxyethyl groups .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and guide experimental synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for pyrrolopyrrole-purinyl coupling .
- Reaction Network Analysis : Generate possible intermediates and by-products using software like Gaussian or ORCA, prioritizing routes with lower activation energies .
- Validation : Compare computed vibrational spectra (IR) with experimental data to verify accuracy .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected by-products)?
- Methodological Answer :
- Retrosynthetic Analysis : Deconstruct the product to identify plausible side reactions (e.g., sulfonylation at unintended sites) .
- Isolation and Characterization : Use preparative HPLC to isolate by-products and elucidate structures via 2D NMR (COSY, HSQC) .
- Iterative Feedback : Refine computational models using experimental data (e.g., adjusting solvent parameters in simulations) .
Q. How can researchers design experiments to probe the compound’s bioactivity while minimizing false positives?
- Methodological Answer :
- Positive/Negative Controls : Include known agonists/antagonists (e.g., adenosine receptor ligands) in bioassays to validate target engagement .
- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to assess potency and selectivity.
- Counter-Screens : Test against off-target receptors (e.g., kinase panels) to rule out nonspecific effects .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., variable bioassay results)?
- Methodological Answer :
- Multivariate Analysis : Apply PCA to identify clusters in high-throughput screening data, distinguishing true hits from noise .
- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., IC₅₀) using Monte Carlo simulations .
Q. How should researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via UPLC-MS over 72 hours .
- Metabolite Profiling : Use liver microsomes or S9 fractions to identify phase I/II metabolites and assess metabolic stability .
Methodological Challenges and Solutions
Q. Table 1: Common Synthesis Challenges and Mitigation Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in pyrrolopyrrole coupling | Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselectivity | |
| Sulfonylation side reactions | Pre-protect purine NH groups with Boc or Fmoc | |
| Poor solubility in NMR analysis | Switch to deuterated DMSO or DMF-d₇ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
